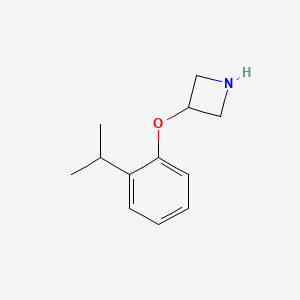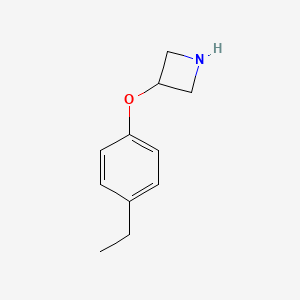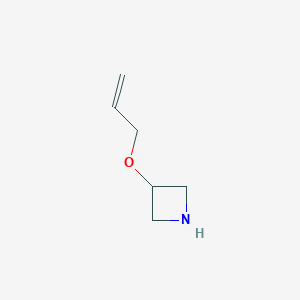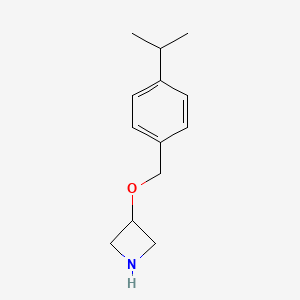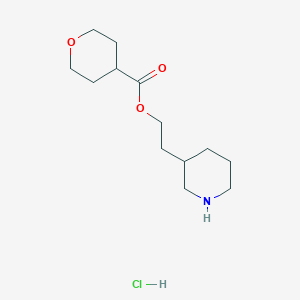![molecular formula C11H16N4 B1392497 [2-(3-丙基-3H-咪唑并[4,5-b]吡啶-2-基)乙基]胺 CAS No. 1243034-00-5](/img/structure/B1392497.png)
[2-(3-丙基-3H-咪唑并[4,5-b]吡啶-2-基)乙基]胺
描述
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine: is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
科学研究应用
Chemistry: In chemistry, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool for probing biological pathways and mechanisms.
Medicine: In medicinal chemistry, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary targets of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine are IKK-ɛ and TBK1 . These proteins play a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
The compound interacts with its targets, IKK-ɛ and TBK1, through the process of phosphorylation . This interaction results in the activation of NF-kappaB, which then translocates to the nucleus and binds to specific sequences of DNA called response elements (RE). This binding to RE leads to the transcription of DNA into mRNA, which then produces proteins that can influence numerous cellular functions .
Biochemical Pathways
The activation of NF-kappaB by [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine influences many cellular pathways necessary for the proper functioning of cells . These include pathways involved in immune and inflammatory responses, cellular growth and differentiation, and apoptosis . The downstream effects of these pathways can have significant impacts on disease conditions, including cancer, inflammation, autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
They are highly soluble in water and other polar solvents, which can impact their bioavailability . .
Result of Action
The result of the action of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is the modulation of various cellular functions through the activation of NF-kappaB . This can lead to changes in immune response, inflammation, cell growth and differentiation, and apoptosis . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active.
生化分析
Biochemical Properties
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with GABA A receptors, acting as a positive allosteric modulator Additionally, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has shown interactions with proton pump inhibitors and aromatase inhibitors, indicating its diverse biochemical properties .
Cellular Effects
The effects of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the NF-kappaB signaling pathway, which plays a critical role in inflammation and immune response . Furthermore, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine exerts its effects through specific binding interactions with biomolecules. It has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide during inflammatory responses . This inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity. Additionally, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can modulate enzyme activity by altering their conformation and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can maintain its biological activity, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce beneficial effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine.
Transport and Distribution
The transport and distribution of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments, affecting its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
相似化合物的比较
Imidazole: A simpler compound containing only the imidazole ring.
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness: What sets [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine apart from these similar compounds is the combination of both imidazole and pyridine rings in a single molecule. This dual-ring structure imparts unique chemical properties, making it more versatile for various applications in research and industry .
属性
IUPAC Name |
2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQQCOJFDWDMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1N=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)
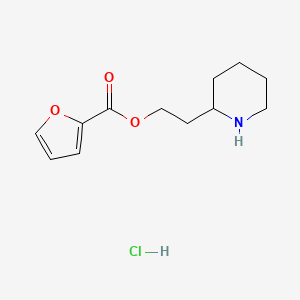



![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)
![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)
